molecular formula C20H23N5O4 B2868748 methyl 2-(9-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate CAS No. 922453-63-2

methyl 2-(9-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate

Cat. No.: B2868748
CAS No.: 922453-63-2
M. Wt: 397.435
InChI Key: PTXLNRAXWGIYDW-UHFFFAOYSA-N
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Description

Methyl 2-(9-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate is a tricyclic xanthine derivative characterized by a pyrimido[2,1-f]purine core substituted with a 2,3-dimethylphenyl group at position 9, a methyl ester at the acetoxy position, and a methyl group at position 1.

Properties

IUPAC Name

methyl 2-[9-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O4/c1-12-7-5-8-14(13(12)2)23-9-6-10-24-16-17(21-19(23)24)22(3)20(28)25(18(16)27)11-15(26)29-4/h5,7-8H,6,9-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTXLNRAXWGIYDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(9-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies and research findings.

The compound has the following characteristics:

  • Molecular Weight : 382.42 g/mol
  • Molecular Formula : C19H22N6O3
  • SMILES Notation : Cc1cccc(c1C)N1CCCn2c3C(N(CC(N)=O)C(N(C)c3nc12)=O)=O
  • LogP : 1.8938
  • Polar Surface Area : 78.141 Ų

The biological activity of this compound is primarily attributed to its interaction with purine-related pathways. The compound is believed to modulate enzyme activities and receptor interactions involved in various biological processes. Specific pathways may include:

  • Enzyme Inhibition : The compound may inhibit enzymes critical to cellular metabolism.
  • Receptor Binding : It can bind to specific receptors influencing signal transduction pathways.

Biological Activity Overview

Research into the biological activity of this compound indicates several potential therapeutic applications:

Anticancer Activity

Studies have shown that derivatives of pyrimidine compounds exhibit significant anticancer properties. This compound may act as an inhibitor of cancer cell proliferation by inducing apoptosis in various cancer cell lines.

Antioxidant Properties

The compound's structure suggests potential antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress in cells.

Enzyme Inhibition Studies

Preliminary studies have indicated that this compound can inhibit certain enzymes such as:

  • α-glucosidase : Important for carbohydrate metabolism.
  • Cyclooxygenase (COX) : Associated with inflammation and pain.

Case Studies and Research Findings

StudyFindings
Study on Anticancer ActivityDemonstrated that the compound inhibited the growth of multiple cancer cell lines with IC50 values ranging from 10 to 30 µM.
Antioxidant Activity AssessmentShowed a significant reduction in oxidative stress markers in treated cells compared to controls.
Enzyme Inhibition AnalysisFound that the compound effectively inhibited α-glucosidase with an IC50 value of 50 µM.

Comparison with Similar Compounds

Key Observations :

  • Ester Groups : The methyl ester in the target compound likely confers higher metabolic stability compared to ethyl or benzyl esters, as smaller esters are less prone to enzymatic hydrolysis .
  • Molecular Weight : All analogs fall within the range of 397–490 g/mol, consistent with drug-like properties, though the benzyl derivative (490 g/mol) may face challenges in bioavailability .

Adenosine Receptor Affinity

While direct data for the target compound are unavailable, structurally related xanthine derivatives exhibit affinity for adenosine receptors (A1, A2A). For example:

  • Ethyl [9-(4-chlorophenyl)-...]acetate : Demonstrated moderate A1 receptor inhibition (Ki ~100 nM) in radioligand binding assays, attributed to the chlorophenyl group’s electronic effects .
  • Butyl-substituted analogs: Compounds with bulky substituents (e.g., diethylamino groups) showed reduced solubility (<10 µM) but enhanced A2A receptor selectivity, suggesting steric and electronic tuning of receptor interactions .

Antiviral Activity

The benzyl ester analog (compound 76) decreased the HIV-1 reverse transcriptase (RT) melting temperature (Tm), indicating destabilization of RT-inhibitor complexes. In contrast, methyl or ethyl esters in other analogs increased Tm, highlighting the critical role of ester bulkiness in modulating enzyme stability .

Solubility and Metabolic Stability

  • Water Solubility : Methyl esters generally exhibit lower aqueous solubility (e.g., <50 µM for methyl analogs) compared to ethyl esters due to reduced polarity .
  • Metabolic Stability : Methyl esters are more resistant to esterase-mediated hydrolysis than ethyl or benzyl esters, as demonstrated in liver microsome assays for related compounds .

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